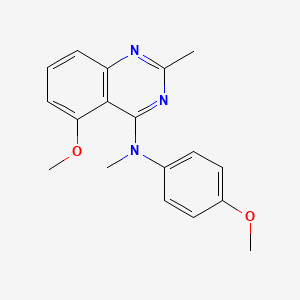
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups and a dimethyl substitution, which may influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzamide and 4-methoxybenzaldehyde, the reaction proceeds through a series of steps including condensation, cyclization, and methylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Quinazolinamine, 5-methoxy-N-(3-methoxyphenyl)-N,2-dimethyl-
- 4-Quinazolinamine, 5-methoxy-N-(4-chlorophenyl)-N,2-dimethyl-
- 4-Quinazolinamine, 5-methoxy-N-(4-fluorophenyl)-N,2-dimethyl-
Uniqueness
4-Quinazolinamine, 5-methoxy-N-(4-methoxyphenyl)-N,2-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and dimethyl substitution may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Propiedades
Número CAS |
827031-23-2 |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
5-methoxy-N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3O2/c1-12-19-15-6-5-7-16(23-4)17(15)18(20-12)21(2)13-8-10-14(22-3)11-9-13/h5-11H,1-4H3 |
Clave InChI |
ILGZWIYSDQMJAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CC=C2)OC)C(=N1)N(C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


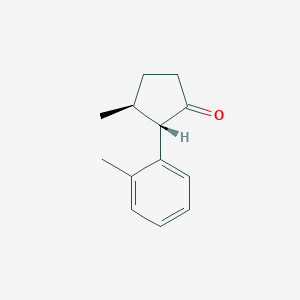


![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
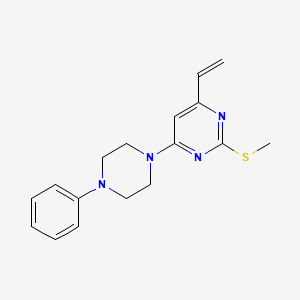
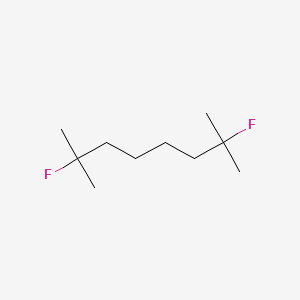

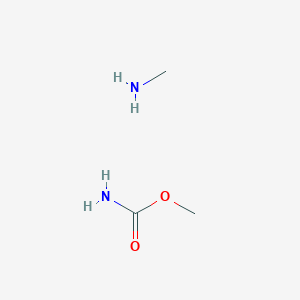





![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
